4-Nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate
Overview
Description
4-Nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrobenzyl group, a biphenyl moiety, and a benzoate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate typically involves the esterification of 2-(biphenyl-4-ylcarbonyl)benzoic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The biphenyl moiety can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Reduction: 4-Aminobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate.
Substitution: 2-(biphenyl-4-ylcarbonyl)benzoic acid and 4-nitrobenzyl alcohol.
Oxidation: Various oxidized derivatives of the biphenyl moiety.
Scientific Research Applications
4-Nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate primarily involves the hydrolysis of the ester linkage. This reaction can be catalyzed by esterases or other hydrolytic enzymes, leading to the release of 2-(biphenyl-4-ylcarbonyl)benzoic acid and 4-nitrobenzyl alcohol. The released products can then interact with various molecular targets and pathways, depending on their specific chemical properties .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl benzoate: Lacks the biphenyl moiety, making it less complex.
2-(Biphenyl-4-ylcarbonyl)benzoic acid: Lacks the nitrobenzyl ester group.
4-Nitrobenzyl 4-hydroxybenzoate: Contains a hydroxybenzoate instead of a biphenyl moiety.
Uniqueness
4-Nitrobenzyl 2-(biphenyl-4-ylcarbonyl)benzoate is unique due to the combination of its nitrobenzyl, biphenyl, and benzoate ester functionalities. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-(4-phenylbenzoyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO5/c29-26(22-14-12-21(13-15-22)20-6-2-1-3-7-20)24-8-4-5-9-25(24)27(30)33-18-19-10-16-23(17-11-19)28(31)32/h1-17H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKPIUIOICRXPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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